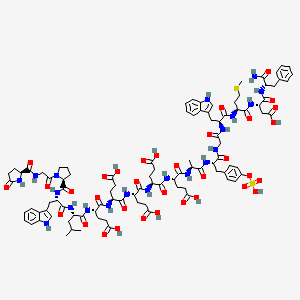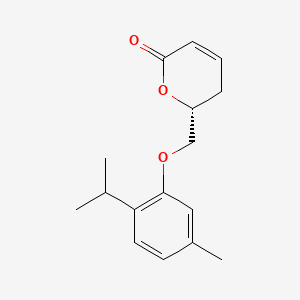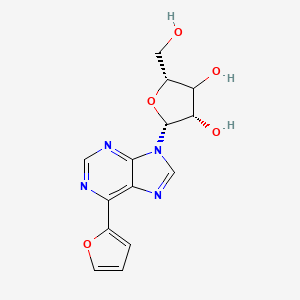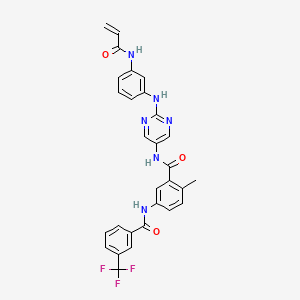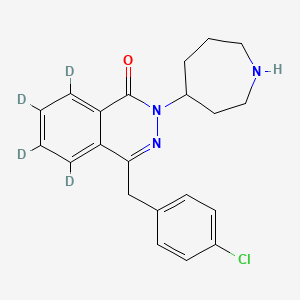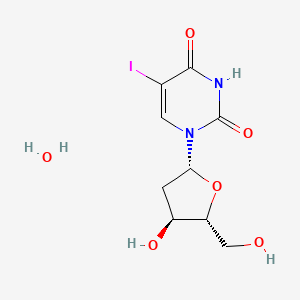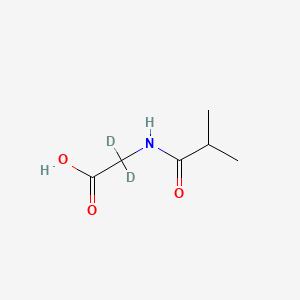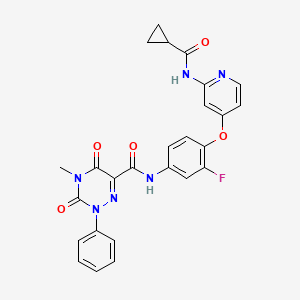
c-Met-IN-10
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
c-Met-IN-10 is a potent and selective inhibitor of the c-Met receptor tyrosine kinaseAberrant activation of c-Met is associated with tumor growth and metastatic progression in several cancers, making it an important target for cancer therapy .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of c-Met-IN-10 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by functional group modifications to achieve the desired potency and selectivity. The reaction conditions typically involve the use of organic solvents, catalysts, and reagents under controlled temperature and pressure .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-throughput reactors, automated systems, and stringent quality control measures to ensure the purity and consistency of the final product .
化学反应分析
Types of Reactions
c-Met-IN-10 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include organic solvents (e.g., dichloromethane, methanol), catalysts (e.g., palladium on carbon), and specific reagents for oxidation, reduction, and substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperature, pressure, and pH .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction type. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted analogs with different functional groups .
科学研究应用
c-Met-IN-10 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the c-Met receptor and its role in various chemical processes.
Biology: Employed in cell-based assays to investigate the biological functions of c-Met and its signaling pathways.
Medicine: Explored as a potential therapeutic agent for the treatment of cancers with aberrant c-Met activation. It is also used in preclinical studies to evaluate its efficacy and safety in animal models.
Industry: Utilized in the development of diagnostic tools and imaging agents for detecting c-Met expression in tumors
作用机制
c-Met-IN-10 exerts its effects by selectively inhibiting the c-Met receptor tyrosine kinase. The compound binds to the ATP-binding site of the c-Met receptor, preventing the phosphorylation and activation of downstream signaling pathways. This inhibition disrupts cellular processes such as proliferation, survival, and motility, ultimately leading to the suppression of tumor growth and metastasis .
相似化合物的比较
Similar Compounds
Some similar compounds to c-Met-IN-10 include:
Crizotinib: A type I c-Met inhibitor that also targets ALK and ROS1.
Cabozantinib: A type II c-Met inhibitor with additional activity against VEGFR2 and RET.
Savolitinib: A selective c-Met inhibitor with potent anti-tumor activity
Uniqueness of this compound
This compound is unique due to its high selectivity and potency against the c-Met receptor. Unlike some other inhibitors, this compound specifically targets the ATP-binding site of c-Met, resulting in minimal off-target effects. This selectivity makes it a valuable tool for studying c-Met signaling and a promising candidate for cancer therapy .
属性
分子式 |
C26H21FN6O5 |
|---|---|
分子量 |
516.5 g/mol |
IUPAC 名称 |
N-[4-[2-(cyclopropanecarbonylamino)pyridin-4-yl]oxy-3-fluorophenyl]-4-methyl-3,5-dioxo-2-phenyl-1,2,4-triazine-6-carboxamide |
InChI |
InChI=1S/C26H21FN6O5/c1-32-25(36)22(31-33(26(32)37)17-5-3-2-4-6-17)24(35)29-16-9-10-20(19(27)13-16)38-18-11-12-28-21(14-18)30-23(34)15-7-8-15/h2-6,9-15H,7-8H2,1H3,(H,29,35)(H,28,30,34) |
InChI 键 |
WAJMNPGYTYIUHZ-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=O)C(=NN(C1=O)C2=CC=CC=C2)C(=O)NC3=CC(=C(C=C3)OC4=CC(=NC=C4)NC(=O)C5CC5)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


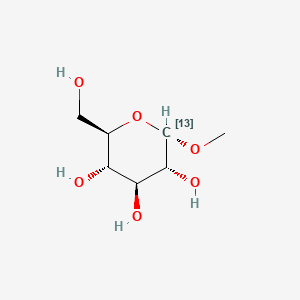
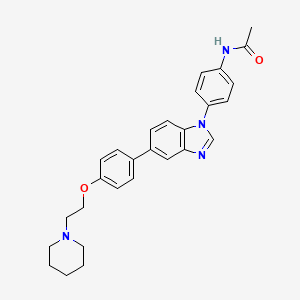
![(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-5a,5b,8,8,11a-pentamethyl-9-(piperidine-1-carbonyloxy)-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid](/img/structure/B12408127.png)
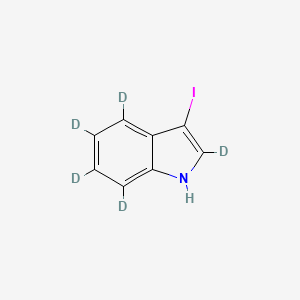
![[(2R,4S,5R)-3,4-diacetyloxy-5-(2-amino-6-chloropurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12408140.png)
